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Compound of Interest

Compound Name: Ethenyl(triphenyl)germane

Cat. No.: B15398638 Get Quote

An in-depth analysis of the electronic structure and bonding in vinyltriphenylgermane remains a

subject of specialized research interest. While a comprehensive, dedicated guide on this

specific molecule is not readily available in publicly accessible literature, this document

synthesizes available spectroscopic data and outlines the established experimental and

computational methodologies that are crucial for a thorough investigation of its properties. This

guide is intended for researchers, scientists, and professionals in drug development who

require a deep understanding of the molecular characteristics of organogermanium

compounds.

Spectroscopic Data
A complete experimental dataset for vinyltriphenylgermane is not extensively reported in the

compiled literature. However, some spectroscopic information has been documented.

Table 1: ¹H NMR Spectroscopic Data for Vinyltriphenylgermane

Protons Chemical Shift (δ, ppm)

Aromatic 7.422

Aromatic 7.272

Aromatic 7.277

This data represents the chemical shifts of the protons on the phenyl rings.
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Experimental Protocols
A definitive, detailed experimental protocol for the synthesis and characterization of

vinyltriphenylgermane is not available in the immediate search results. However, a general

understanding of the methodologies can be constructed based on standard organic and

organometallic chemistry techniques.

Synthesis of Vinyltriphenylgermane
The synthesis of vinyltriphenylgermane would typically involve a Grignard reaction or a similar

nucleophilic substitution. A plausible synthetic route is the reaction of triphenylgermyl halide

(e.g., triphenylgermyl bromide) with a vinyl Grignard reagent (vinylmagnesium bromide).

Reaction:

(C₆H₅)₃GeBr + CH₂=CHMgBr → (C₆H₅)₃GeCH=CH₂ + MgBr₂

General Procedure:

Preparation of Triphenylgermyl Bromide: Triphenylgermane is brominated using a suitable

brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent such as carbon

tetrachloride, often with a radical initiator like AIBN.

Grignard Reaction: In a moisture-free environment (using dried glassware and anhydrous

solvents like diethyl ether or THF), triphenylgermyl bromide is reacted with a commercially

available or freshly prepared solution of vinylmagnesium bromide.

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous

solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt

(e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is

then purified, typically by column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Characterization
To fully characterize vinyltriphenylgermane and understand its electronic structure and bonding,

a suite of spectroscopic and analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons.

¹³C NMR: To identify the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and

carbons and to fully assign the spectra.

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional

groups, such as the C=C stretching of the vinyl group and the aromatic C-H and C-C

vibrations of the phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the

molecule, particularly the π → π* transitions of the aromatic rings and the vinyl group, and to

understand the extent of conjugation.

X-ray Crystallography: To determine the precise three-dimensional molecular structure,

including bond lengths, bond angles, and the overall molecular geometry. This is the most

direct method for obtaining detailed structural data.

Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation

pattern, which can provide structural information.

Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic

structure and bonding in molecules like vinyltriphenylgermane.

Typical Computational Workflow:

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation.

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface and to compare with

experimental IR and Raman spectra.

Molecular Orbital (MO) Analysis: The energies and compositions of the frontier molecular

orbitals (HOMO and LUMO) are calculated to understand the electronic transitions and
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reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the nature of the

chemical bonds, including hybridization and charge distribution.

Predicted Spectroscopic Data: NMR chemical shifts and UV-Vis absorption wavelengths can

be calculated and compared with experimental data to validate the computational model.

Visualizations
The following diagrams illustrate the logical workflow for the characterization of

vinyltriphenylgermane and a conceptual representation of its key molecular interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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